molecular formula C16H12ClNO2 B2487738 N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207021-89-3

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2487738
CAS No.: 1207021-89-3
M. Wt: 285.73
InChI Key: SUEAAYJXUVSFGU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic small molecule characterized by an indene-carboxamide backbone substituted with a 2-chlorophenyl group. The indene core (a bicyclic structure with a ketone at position 3) and the carboxamide linkage are critical for its structural and functional properties. The 2-chlorophenyl moiety likely enhances lipophilicity and influences binding affinity through halogen interactions with enzyme active sites.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEAAYJXUVSFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with indan-1-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in drug development. Notable activities include:

  • Anticancer Properties : Research indicates that this compound has potential anticancer effects, particularly against various cancer cell lines. It has shown to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against several pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide:

Anticancer Activity Evaluation

Study Objective : To assess the cytotoxic effects on human cancer cell lines.

Findings :

  • The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50_{50} values were recorded at 12 µM for MCF-7 and 15 µM for A549 cells after 48 hours of treatment.

Antimicrobial Activity Assessment

Study Objective : To evaluate the antimicrobial effects against common bacterial strains.

Findings :

  • The compound exhibited inhibitory effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Against Escherichia coli, the MIC was found to be 64 µg/mL.

Anti-inflammatory Study

Study Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

Findings :

  • Treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50_{50} = 12 µM2024
AnticancerA549 (lung cancer)IC50_{50} = 15 µM2024
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide with structurally or functionally related compounds:

Compound Name Key Structural Features Biological Activity Pharmacokinetics/Toxicity References
This compound Indene-carboxamide core, 2-chlorophenyl substituent Binds SARS-CoV-2 Mpro; potential antiviral activity No direct data; inferred stability from crystallographic studies
LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) Diarylsulfonylurea, 4-chlorophenyl group, sulfonamide linkage Antineoplastic (preclinical); inhibits tumor growth via unclear mechanisms Dose-dependent methemoglobinemia (dose-limiting); t½ = 31 h, Vd = 10.2 L
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxol-imidazole-propylidene hydrazinecarboxamide, (E)-imine configuration Synthetic intermediate; structural confirmation via X-ray crystallography No activity data reported
N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide Indene-carboxamide core, methylsulfonamido substituent Unspecified; sulfonamide group may enhance solubility or target specificity No data available
Ilantimod (6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) Pyridazine-carboxamide core, 4-chlorophenyl, pyrazole, and hydroxyl groups Immunomodulator; potential for autoimmune or inflammatory disorders Preclinical/clinical data not provided in evidence

Structural and Functional Analysis:

Core Structure Variations :

  • The indene-carboxamide scaffold (present in the target compound and LY186641) is replaced by a pyridazine-carboxamide in ilantimod and a benzodioxol-imidazole system in ’s compound . These variations influence target selectivity; for example, the indene core in the target compound facilitates protease binding, while ilantimod’s pyridazine may modulate immune pathways.
  • Substitution at the phenyl ring (2-chloro vs. 4-chloro) affects spatial interactions. LY186641’s 4-chlorophenyl group correlates with hematologic toxicity, whereas the 2-chloro analogue’s role in antiviral activity suggests positional specificity .

Functional Group Impact: The carboxamide group is conserved across all compounds, enabling hydrogen bonding with biological targets. The imidazole and benzodioxol groups in ’s compound add steric bulk, which may limit membrane permeability compared to the simpler indene-carboxamide .

Pharmacokinetic and Toxicity Profiles: LY186641 exhibits a long terminal half-life (31 h) and volume of distribution (10.2 L), suggesting tissue penetration but also dose-limiting methemoglobinemia due to aromatic nitroso metabolites .

Synthetic and Analytical Methods :

  • Single-crystal X-ray diffraction (employed in and ) is critical for confirming stereochemistry and binding modes . The synthesis of compound 22f () achieved a 70% yield using isocyanate coupling, a method applicable to carboxamide derivatives .

Key Research Findings and Implications

  • Structural Insights : The 2-chlorophenyl group in the target compound enhances halogen bonding with the SARS-CoV-2 Mpro active site, a feature absent in 4-chloro analogues like LY186641 .
  • Toxicity Trade-offs : While LY186641’s sulfonamide group contributes to antineoplastic activity, it also generates toxic metabolites, underscoring the need for carboxamide-based alternatives .
  • Synthetic Flexibility : Modular synthesis (e.g., hydrazinecarboxamide in ) allows rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound has the following structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H12ClN O2

Synthesis:
The synthesis typically involves several steps:

  • Preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid.
  • Formation of the indene derivative through reduction reactions.
  • Amide bond formation by reacting the benzoyl chloride with the indene derivative in the presence of a base such as triethylamine.

Biological Activity

Research has highlighted various biological activities associated with this compound, particularly in the realms of anti-cancer and anti-inflammatory effects.

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Signal Transduction Modulation: It may alter signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of related indene derivatives, providing insights into the potential of this compound:

  • Study on Alzheimer’s Disease:
    A related compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases . Although not directly tested on this compound, the structural similarities warrant further investigation.
  • Antitumor Activity:
    Research on structurally similar indane derivatives revealed promising antitumor properties. Compounds with similar scaffolds showed IC50 values in the micromolar range against various cancer cell lines .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancerTBDThis study
Related Indane DerivativeAChE Inhibition1.08
Indanone DerivativeAntitumor0.5 - 5

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